Synthesis and isotopic purity of Clarithromycin-d3
Synthesis and isotopic purity of Clarithromycin-d3
An in-depth technical guide on the synthesis and isotopic purity of Clarithromycin-d3 for researchers, scientists, and drug development professionals.
Introduction
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is widely used to treat a variety of bacterial infections by inhibiting protein synthesis. In clinical and research settings, particularly in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices.
Clarithromycin-d3, a deuterated analogue of Clarithromycin, serves as an ideal internal standard for mass spectrometry-based assays.[1][2] Its chemical behavior is nearly identical to the unlabeled drug, ensuring similar extraction recovery and chromatographic retention, while its increased mass allows for clear differentiation in a mass spectrometer. This guide provides a detailed overview of the synthesis of Clarithromycin-d3 and the analytical methods used to confirm its isotopic purity.
Synthesis of Clarithromycin-d3
The synthesis of Clarithromycin-d3 is adapted from the established methods for preparing Clarithromycin from its precursor, Erythromycin A. The core of the synthesis involves the specific methylation of the 6-hydroxyl group of the erythronolide skeleton. To introduce the deuterium labels, a deuterated methylating agent is used in this key step.
General Synthetic Strategy
A common route for the synthesis of Clarithromycin involves the methylation of the 6-hydroxyl group of an Erythromycin A derivative.[3] To produce Clarithromycin-d3, a methylating agent containing three deuterium atoms, such as d3-methyl iodide (CD₃I), is employed. The general scheme involves three main stages:
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Protection of Reactive Groups: The 2'- and 4''-hydroxyl groups and the 9-keto group of Erythromycin A are protected to prevent unwanted side reactions during the methylation step. Oximation of the 9-keto group is a common strategy.[4][5]
-
Deuterated Methylation: The 6-hydroxyl group of the protected Erythromycin A derivative is methylated using a deuterated reagent (e.g., CD₃I) in the presence of a base.
-
Deprotection: The protecting groups are removed under specific conditions to yield the final Clarithromycin-d3 product.
Caption: General synthetic workflow for Clarithromycin-d3 from Erythromycin A.
Experimental Protocol: Synthesis from Erythromycin A 9-Oxime
The following protocol is a representative method adapted from general clarithromycin synthesis procedures.[6]
-
Preparation of Erythromycin A 9-Oxime:
-
Suspend Erythromycin A and hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/water).
-
Add a base (e.g., sodium bicarbonate or sodium acetate) to adjust the pH to approximately 7-8.5.[5]
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and precipitate the Erythromycin A 9-oxime product by adding water.
-
Filter, wash, and dry the product.
-
-
Protection of 2'- and 4''-Hydroxyl Groups:
-
Dissolve the Erythromycin A 9-oxime in an aprotic solvent (e.g., dichloromethane or DMF).
-
Add a silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine or imidazole).
-
Stir at room temperature until silylation is complete (monitored by TLC or HPLC).
-
-
Methylation with Deuterated Reagent:
-
To the solution containing the fully protected Erythromycin A derivative, add a suitable base (e.g., sodium hydride or potassium hydroxide) in a polar aprotic solvent like DMSO or DMF.
-
Cool the mixture in an ice bath.
-
Slowly add d3-methyl iodide (CD₃I).
-
Allow the reaction to proceed at a controlled temperature until methylation of the 6-hydroxyl group is complete.
-
-
Deprotection and Isolation:
-
Quench the reaction carefully with water or an acidic solution.
-
Perform an aqueous workup to remove inorganic salts and byproducts.
-
Remove the silyl and oxime protecting groups via hydrolysis, typically using an acidic solution (e.g., formic acid or HCl) or other specific deprotection agents.
-
Extract the final Clarithromycin-d3 product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain high-purity Clarithromycin-d3.
-
Isotopic Purity and Chemical Analysis
The accurate determination of isotopic enrichment and overall chemical purity is critical for the function of Clarithromycin-d3 as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard method for quantifying Clarithromycin in biological samples and is therefore the ideal tool for assessing the isotopic purity of Clarithromycin-d3. The method separates the analyte from potential impurities and provides mass-to-charge ratio information to confirm isotopic labeling.
Caption: Analytical workflow for determining the isotopic purity of Clarithromycin-d3.
Experimental Protocol: LC-MS/MS Analysis
This protocol is based on a validated method for Clarithromycin analysis.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve Clarithromycin-d3 in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Prepare a dilute working solution for injection.
-
-
Chromatography:
-
System: UPLC or HPLC system.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7]
-
Mobile Phase: Isocratic elution with a mixture such as Methanol and 5.0 mM Ammonium Formate (pH 3.0) in a 78:22 (v/v) ratio.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Monitored Transitions: Multiple Reaction Monitoring (MRM) is used. The instrument is set to monitor the transition from the protonated molecular ion ([M+H]⁺) to a specific product ion.
-
For unlabeled Clarithromycin, the transition is m/z 748.5 → 158.2.[8]
-
For Clarithromycin-d3, the expected transition would be m/z 751.5 → 161.2 (a +3 Da shift for both precursor and the N-dimethyl-containing desosamine fragment).
-
-
Data Analysis: The isotopic purity is determined by acquiring a full scan mass spectrum of the chromatographic peak. The relative abundances of the ion at m/z 751.5 (for d3) and any residual unlabeled compound at m/z 748.5 are compared. The percentage of deuterated forms is calculated from the integrated peak areas. Commercially available standards often report purity of ≥99% deuterated forms.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the site of deuteration and the overall structure of the molecule.
-
¹H-NMR: In the ¹H-NMR spectrum of Clarithromycin-d3, the signal corresponding to the N-methyl protons will be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended site.[10]
-
¹³C-NMR: The ¹³C-NMR spectrum can be used to confirm the integrity of the carbon skeleton. The carbon attached to the deuterated methyl groups will show a characteristic multiplet due to C-D coupling and a slight upfield shift.
-
Quantitative NMR (qNMR): qNMR can be used for an accurate purity assessment against a certified internal standard without requiring a specific reference standard of the analyte itself.[10]
Quantitative Data Summary
The following tables summarize key data for Clarithromycin-d3.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₈H₆₆D₃NO₁₃ | [11] |
| Molecular Weight | ~750.97 g/mol | [11][12] |
| Parent Drug CAS # | 81103-11-9 | [11] |
| Labeled Compound CAS # | 959119-22-3 | [11] |
| Appearance | White to off-white solid |[11] |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Clarithromycin | Clarithromycin-d3 (Internal Standard) | Reference |
|---|---|---|---|
| Precursor Ion ([M+H]⁺) | m/z 748.9 | m/z ~752.0 (for d3) or 752.8 (for ¹³C-d3) | [7] |
| Product Ion | m/z 158.1 | m/z ~161.1 (for d3) or 162.0 (for ¹³C-d3) | [7] |
| Cone Voltage | 35 V | 35 V | [7] |
| Collision Energy | 30 eV | 32 eV |[7] |
Table 3: Representative Isotopic Purity Data
| Parameter | Specification |
|---|---|
| Isotopic Enrichment (d₃) | ≥ 98% |
| Chemical Purity (by HPLC) | ≥ 98% |
| Deuterated Forms (d₁-d₃) | ≥ 99%[9] |
Note: Specific values may vary by supplier and batch.
Conclusion
The synthesis of Clarithromycin-d3 is a well-defined process that leverages established macrolide chemistry, with the critical modification of using a deuterated methylating agent. Rigorous analytical characterization, primarily using LC-MS/MS and NMR, is essential to confirm the high isotopic and chemical purity required for its role as a reliable internal standard. This guide provides the foundational technical information necessary for researchers and drug development professionals working with or synthesizing this critical analytical reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clarithromycin-13C-d3 Stable Isotope [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Clarithromycin-d3 (clarithromycin-d3) | Isotope-Labeled Compounds | 959119-22-3 | Invivochem [invivochem.com]
- 12. glpbio.com [glpbio.com]
